chloromethyl-dimethyl-trimethylsilylsilane
Overview
Description
Chloromethyl-dimethyl-trimethylsilylsilane is a chemical compound with the molecular formula C6H17ClSi2 and a molecular weight of 180.82 g/mol . It is known for its unique structure, which includes both chloromethyl and trimethylsilyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl-dimethyl-trimethylsilylsilane can be synthesized through several methods. One common method involves the reaction of chloromethyltrimethylsilane with dimethylchlorosilane in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl-dimethyl-trimethylsilylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace the chloromethyl group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions include various silane derivatives and functionalized organic compounds .
Scientific Research Applications
Chloromethyl-dimethyl-trimethylsilylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silyl groups into molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloromethyl-dimethyl-trimethylsilylsilane involves its ability to act as a silylating agent. It reacts with various substrates to introduce silyl groups, which can protect functional groups during chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
Chloromethyltrimethylsilane: Similar in structure but lacks the dimethylsilyl group.
Dimethylchlorosilane: Contains dimethylsilyl group but lacks the chloromethyl group.
Trimethylsilylchloromethane: Similar but with different reactivity and applications.
Uniqueness
Chloromethyl-dimethyl-trimethylsilylsilane is unique due to its combination of chloromethyl and trimethylsilyl groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
chloromethyl-dimethyl-trimethylsilylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17ClSi2/c1-8(2,3)9(4,5)6-7/h6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVRLEXIARXIRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500876 | |
Record name | 1-(Chloromethyl)-1,1,2,2,2-pentamethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-46-4 | |
Record name | 1-(Chloromethyl)-1,1,2,2,2-pentamethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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